

An In-Depth Technical Guide to N-Boc-Ibrutinib-d4

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Compound of Interest

Compound Name: **N-Boc-Ibrutinib-d4**

Cat. No.: **B15557819**

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This technical guide provides comprehensive information on **N-Boc-Ibrutinib-d4**, a deuterated and Boc-protected intermediate of Ibrutinib, for researchers, scientists, and drug development professionals. Ibrutinib is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK)[1][2][3]. As a key component in the B-cell receptor (BCR) signaling pathway, BTK is a critical target in various B-cell malignancies[4][5][6][7]. Stable isotope-labeled compounds like Ibrutinib-d4, and their intermediates, are essential tools in pharmacokinetic studies and mass spectrometry-based applications.

Molecular Profile and Quantitative Data

N-Boc-Ibrutinib-d4 is an intermediate used in the synthesis of Ibrutinib-d4, a labeled analogue of Ibrutinib[1]. The incorporation of deuterium atoms provides a distinct mass signature, making it invaluable for tracer studies in drug metabolism and pharmacokinetic (DMPK) research. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen during synthesis.

Below is a summary of its key molecular data.

Property	Value	Source
Molecular Formula	C ₂₇ D ₄ H ₂₆ N ₆ O ₃	LGC Standards[8]
Molecular Weight	490.59 g/mol	LGC Standards[8]
IUPAC Name	tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate	PubChem[9]
Synonyms	(R)-Butyl 3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate-d4	PubChem[9]
Unlabeled CAS Number	1022150-11-3	LGC Standards[8]

Experimental Protocols: Representative Synthesis

The synthesis of **N-Boc-Ibrutinib-d4** involves multi-step chemical reactions. The following protocol is a representative example for the synthesis of the core structure, based on established methods for Ibrutinib and its analogues. The key distinction for synthesizing the d4 variant would be the use of a deuterated piperidine starting material.

Objective: To synthesize (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

Methodology: A common synthetic route involves a Mitsunobu reaction followed by a Suzuki coupling.

Step 1: Mitsunobu Reaction

- Suspend 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent), (S)-3-hydroxy-N-BOC-piperidine (1.3 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous

tetrahydrofuran (THF)[\[10\]](#). For the d4 analogue, a deuterated version of the piperidine reactant would be used.

- Cool the mixture in an ice bath.
- Add Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over a period of several hours while maintaining the temperature[\[10\]](#).
- Allow the mixture to stir overnight at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the resulting product, an N-Boc protected piperidinyl-pyrazolo-pyrimidine intermediate, can be moved to the next step. In many industrial processes, this intermediate may not be isolated to improve efficiency[\[11\]](#).

Step 2: Suzuki Coupling Reaction

- To the intermediate from Step 1, add (4-phenoxyphenyl)boronic acid (1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents), and a suitable base like potassium phosphate (2.0 equivalents)[\[12\]](#).
- Add a solvent system, typically a mixture of 1,4-dioxane and water[\[12\]](#).
- Heat the reaction mixture under a nitrogen atmosphere at approximately 100°C for several hours, monitoring for completion via TLC or HPLC[\[12\]](#).
- After the reaction is complete, cool the mixture to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product using column chromatography to yield the final N-Boc-Ibrutinib analogue.

Visualization of Ibrutinib's Mechanism of Action

Ibrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway[4][6]. This inhibition disrupts downstream signaling cascades that are essential for B-cell proliferation, survival, and trafficking[6][7]. The following diagram illustrates the key steps in this pathway and the point of inhibition by Ibrutinib.

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